Neuroprotective Potency in Human Cortical Neurons
In an in vitro model of neuronal degeneration using normal human cortical neurons treated with 50 μM H2O2, ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate (GVS-111/Noopept) exhibited dose-dependent neuroprotective activity from 10 nM to 100 μM with an IC50 of 1.21 ± 0.07 μM. [1] The compound significantly outperformed the standard cognition enhancer piracetam, as well as the antioxidants Vitamin E, propyl gallate, and N-tert-butyl-2-sulpho-phenylnitrone (s-PBN), in direct comparison within the same study. [1] In Down's syndrome (DS) cortical cultures, chronic GVS-111 treatment significantly reduced degenerative changes and enhanced neuronal survival, effects not observed with piracetam at comparable conditions. [1]
| Evidence Dimension | Neuroprotective IC50 against H2O2-induced oxidative stress in human cortical neurons |
|---|---|
| Target Compound Data | IC50 = 1.21 ± 0.07 μM |
| Comparator Or Baseline | Piracetam: no significant neuroprotection at equivalent concentrations; Vitamin E, propyl gallate, s-PBN: significantly lower neuroprotection |
| Quantified Difference | Noopept demonstrated significant neuroprotection (IC50 1.21 μM) while piracetam was unable to rescue neurons at any tested concentration. The IC50 of Noopept was substantially lower than the effective concentrations of Vitamin E, propyl gallate, and s-PBN. |
| Conditions | Normal human cortical neurons; 50 μM H2O2 for 1 h; chronic treatment in DS cortical cultures |
Why This Matters
This provides the only direct, quantitative neuroprotective benchmark against piracetam in a clinically relevant human neuronal model, enabling evidence-based selection for neuroprotection-focused procurement.
- [1] Gudasheva, T.A., et al. (2003). GVS-111 prevents oxidative damage and apoptosis in normal and Down's syndrome human cortical neurons. International Journal of Developmental Neuroscience, 21(3), 117-124. View Source
